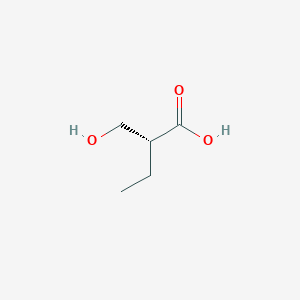

(R)-2-(hydroxymethyl)butanoic acid

Description

Significance of Chiral α-Hydroxy Acids in Organic Synthesis and Biochemistry

Chiral α-hydroxy acids are a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of natural products and pharmaceuticals. acs.orgmdpi.com Their importance stems from the presence of both a hydroxyl and a carboxylic acid functional group attached to the same carbon atom, which is often a stereocenter. This arrangement provides a versatile platform for a variety of chemical transformations.

In organic synthesis, these molecules are utilized as chiral synthons, enabling the construction of complex target molecules with specific stereochemistry. nih.gov The stereospecific synthesis of α-hydroxy acids is often achieved through methods like the diazotization of chiral α-amino acids. acs.org The ability to introduce specific stereocenters is paramount in drug development, as different enantiomers of a drug can exhibit vastly different biological activities.

In the realm of biochemistry, α-hydroxy acids are involved in various metabolic pathways. For instance, 2-(hydroxymethyl)butanoic acid is known to be a derivative of L-isoleucine oxidation. scbt.com Furthermore, these compounds are structural subunits of many natural products, including certain antibiotics and alkaloids. acs.org

Stereochemical Aspects of (R)-2-(Hydroxymethyl)butanoic Acid

The defining feature of this compound is its chirality. The "R" designation in its name refers to the specific three-dimensional arrangement of the atoms around the chiral center, which is the carbon atom at the second position (C2) of the butanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a hydroxymethyl group, and a carboxylic acid group.

This specific spatial arrangement, or absolute configuration, is determined using the Cahn-Ingold-Prelog priority rules. The "R" configuration indicates a clockwise arrangement of these substituents when viewed with the lowest priority group (hydrogen) pointing away from the observer. umd.edu The presence of this single, well-defined stereocenter makes this compound a valuable chiral building block. The separation of enantiomers, a process known as resolution, is often necessary to obtain the pure (R)- or (S)- form from a racemic mixture. umd.edu

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories. A significant area of investigation has been its synthesis. Various synthetic methods have been developed to produce enantiomerically pure α-hydroxy acids, including those starting from readily available chiral precursors or employing chiral catalysts. acs.orgrsc.org

Another important research avenue is its application as a substrate to study enzyme activity. For example, 2-(hydroxymethyl)butanoic acid has been used to investigate the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. chemicalbook.com This highlights its role as a tool in understanding metabolic disorders.

Furthermore, the broader class of butyric acid and its derivatives, to which this compound belongs, is being explored for various therapeutic applications. nih.gov While specific research on the direct therapeutic use of this compound is less documented, the functional groups present in the molecule make it a candidate for derivatization to create new biologically active compounds.

| Property | Value |

| Chemical Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| CAS Number | 4374-62-3 |

| Alternate Names | 2-Ethylhydracrylic Acid; β-Hydroxy-α-ethylpropionic Acid |

Structure

3D Structure

Properties

CAS No. |

72604-79-6 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2R)-2-(hydroxymethyl)butanoic acid |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

ZMZQVAUJTDKQGE-SCSAIBSYSA-N |

SMILES |

CCC(CO)C(=O)O |

Isomeric SMILES |

CC[C@H](CO)C(=O)O |

Canonical SMILES |

CCC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Hydroxymethyl Butanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of (R)-2-(hydroxymethyl)butanoic acid is centered on creating a specific stereocenter at the C2 position while incorporating a hydroxymethyl group. The two main strategies to achieve this are the reduction of functionalized precursors and the direct asymmetric functionalization of simpler molecules.

Enantioselective Reduction Strategies

Enantioselective reduction involves the conversion of a prochiral functional group, such as a ketone or an alkene, into a chiral alcohol or alkane with a high degree of enantiomeric excess. This is accomplished using chiral reducing agents or, more commonly, a combination of a simple reducing agent and a chiral catalyst.

One established strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with butanoyl chloride to form an N-acyl oxazolidinone. The resulting chiral enolate, formed upon deprotonation, can then react with an electrophilic source of a hydroxymethyl group (e.g., formaldehyde or a synthetic equivalent). The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary by hydrolysis would yield this compound. The key to this method is the high diastereoselectivity of the alkylation or hydroxymethylation step, which is controlled by the rigid, chelated transition state involving the enolate and the auxiliary. williams.eduwikipedia.orgnih.gov

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Purpose |

| 1. Acylation | The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is reacted with an activated butanoic acid derivative (e.g., butanoyl chloride). | To covalently attach the substrate to the chiral director. |

| 2. Diastereoselective Enolization | A base (e.g., sodium bis(trimethylsilyl)amide) is used to form a specific (Z)-enolate at low temperature. | To create a planar, prochiral nucleophile whose facial reactivity is biased by the auxiliary. |

| 3. α-Hydroxymethylation | The enolate reacts with an electrophile like formaldehyde. | To introduce the hydroxymethyl group at the α-position with high diastereoselectivity. |

| 4. Cleavage | The auxiliary is hydrolytically cleaved from the product (e.g., using lithium hydroxide and hydrogen peroxide). | To release the final chiral product and recover the auxiliary. |

Asymmetric hydrogenation is a powerful technique that uses a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium, to add hydrogen across a double bond (C=C or C=O) with high enantioselectivity. wikipedia.org For the synthesis of this compound, a suitable precursor would be an α,β-unsaturated carboxylic acid or ester, or an α-keto ester.

A plausible precursor is an ester of 2-ethyl-3-oxopropanoic acid or 2-formylbutanoic acid. The asymmetric hydrogenation of the keto or formyl group using a catalyst system like a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex can produce the chiral hydroxyl group with high enantiomeric excess. researchgate.netpnas.orgnih.govharvard.edu The choice of the specific BINAP ligand (R or S) determines the stereochemical outcome of the reduction. For instance, the hydrogenation of β-keto esters with Ru-BINAP catalysts is a well-established method for producing chiral β-hydroxy esters in excellent enantioselectivity. pnas.orgharvard.edu A similar strategy could be applied to an α-keto ester precursor, followed by selective reduction of the ester group to the primary alcohol to furnish the final product.

Table 2: Asymmetric Hydrogenation of Functionalized Ketones

| Catalyst System | Substrate Type | Typical Product | Enantiomeric Excess (ee) |

| RuX₂ (BINAP) | β-Keto esters | β-Hydroxy esters | >98% |

| RuCl₂ (TolBINAP)/(DPEN) + Base | Aromatic Ketones | Chiral Benzylic Alcohols | >99% |

| Ir(I)/Chiral Phosphine/I₂ | Quinolines | Tetrahydroquinolines | >90% |

| Pt/Carbon Fiber + Cinchonidine | α-Keto esters (e.g., Ethyl 2-oxo-2-phenylacetate) | α-Hydroxy esters | up to 99% |

Data compiled from various sources for illustrative purposes of the catalyst systems' efficacy. wikipedia.orgpnas.orgnih.govscispace.com

Organocatalyzed Asymmetric Reactions

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A major advantage is the avoidance of potentially toxic or expensive metals. Proline and its derivatives are among the most successful organocatalysts, particularly in asymmetric additions to carbonyl compounds.

The direct enantioselective α-hydroxymethylation of aldehydes is a highly efficient, atom-economical method for synthesizing chiral β-hydroxy aldehydes. nih.govnih.gov This reaction typically involves the use of a chiral amine catalyst, such as an α,α-diarylprolinol silyl ether, which reacts with an aldehyde (in this case, butanal) to form a nucleophilic enamine intermediate. organic-chemistry.org

This enamine then attacks an electrophilic source of a hydroxymethyl group, most commonly aqueous formaldehyde. The chiral catalyst environment dictates the facial selectivity of the attack, leading to the formation of the α-hydroxymethylated aldehyde with high enantioselectivity. One of the critical factors for the success of this reaction is maintaining the pH of the medium, often with a buffer, to prevent side reactions. nih.govorganic-chemistry.org The intermediate product is (R)-2-(hydroxymethyl)butanal.

The chiral (R)-2-(hydroxymethyl)butanal obtained from the organocatalytic step is an aldehyde and can be readily oxidized to the corresponding carboxylic acid without affecting the newly formed stereocenter. A particularly effective method for this transformation is the Pinnick oxidation. wikipedia.orgpsiberg.com

The Pinnick oxidation uses sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions, typically buffered with a weak acid like sodium dihydrogen phosphate. A scavenger, such as 2-methyl-2-butene, is added to quench the reactive byproduct hypochlorous acid (HOCl), which could otherwise lead to side reactions. wikipedia.orgnrochemistry.com This method is known for its high functional group tolerance and its ability to oxidize aldehydes to carboxylic acids without causing epimerization at the α-carbon, thus preserving the enantiomeric purity of this compound. psiberg.com

Table 3: Organocatalyzed α-Hydroxymethylation and Subsequent Oxidation

| Step | Reagents & Conditions | Intermediate/Product | Key Features |

| α-Hydroxymethylation | Butanal, Formaldehyde (aq.), α,α-Diphenylprolinol trimethylsilyl ether (catalyst), pH 7 buffer, Toluene | (R)-2-(hydroxymethyl)butanal | High enantioselectivity (>90% ee), mild conditions, enamine-based mechanism. nih.govorganic-chemistry.org |

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | This compound | Mild conditions, high yield, no racemization at the α-stereocenter. wikipedia.orgpsiberg.com |

Carbonylation Reactions

Carbonylation reactions represent a powerful tool for the introduction of a carboxyl group into an organic molecule. This strategy can be applied to the synthesis of carboxylic acids from organometallic reagents.

Carboxylation of Chiral Grignard Reagents (General Principle)

The synthesis of carboxylic acids via the carboxylation of Grignard reagents is a well-established method in organic chemistry. libretexts.orglibretexts.org The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, which acts as an electrophile. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon atom of CO2. youtube.com This nucleophilic addition results in the formation of a halomagnesium carboxylate, a salt of the carboxylic acid. libretexts.org Subsequent protonation of this intermediate, typically through the addition of an aqueous acid like HCl, yields the final carboxylic acid. libretexts.org This method effectively increases the carbon chain of the original organic halide by one carbon. youtube.com

For the synthesis of a chiral compound such as this compound, this method would theoretically involve the use of a pre-formed chiral Grignard reagent. However, there are significant challenges. The hydroxyl group in the target molecule is acidic and would react with the highly basic Grignard reagent in an acid-base reaction rather than the desired carboxylation. organicchemistrytutor.com Therefore, a protection strategy for the hydroxyl group would be necessary before the formation and subsequent carboxylation of the Grignard reagent. Furthermore, achieving high stereoselectivity in the carboxylation of a chiral Grignard reagent can be difficult, as the stereocenter is adjacent to the reacting carbon, and control of the final configuration can be challenging without other directing factors.

Multi-step Synthetic Routes from Achiral Precursors with Chiral Induction

An effective strategy for asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This approach allows for the creation of a desired stereocenter with high diastereoselectivity.

A plausible multi-step route to this compound using this principle would begin with an achiral precursor, such as a butanoic acid derivative. The synthesis can be outlined as follows:

Acylation of a Chiral Auxiliary : The achiral butanoyl group is first attached to a chiral auxiliary. A common and highly effective class of auxiliaries are the Evans oxazolidinones. williams.edu For example, butanoyl chloride can be reacted with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral N-acyloxazolidinone.

Diastereoselective α-Hydroxymethylation : The chiral N-acyloxazolidinone is then treated with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C) to generate a specific Z-enolate. researchgate.net The chiral auxiliary blocks one face of the enolate, directing the subsequent reaction to the opposite face. The enolate is then reacted with an electrophilic source of a hydroxymethyl group, such as formaldehyde or a synthetic equivalent. This step proceeds with high diastereoselectivity, creating the new stereocenter with the desired (R) configuration relative to the auxiliary's stereochemistry.

Cleavage of the Auxiliary : Finally, the chiral auxiliary is cleaved from the product. This is often achieved through hydrolysis (e.g., with lithium hydroxide) or methanolysis, which liberates the desired this compound or its corresponding methyl ester. researchgate.net The valuable chiral auxiliary can then be recovered and reused.

This method exemplifies how chirality from a recoverable auxiliary can be temporarily used to induce the formation of a specific stereocenter in an otherwise achiral molecule. williams.edu

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions. Enzymes, particularly lipases, are widely used for the production of enantiomerically pure compounds.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating the enantiomers of a racemic mixture. nih.gov This method relies on a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of the racemic substrate. Consequently, one enantiomer is preferentially converted into a product, leaving the unreacted substrate enriched in the other enantiomer. For the synthesis of this compound, a racemic mixture of its ester derivative can be resolved using this technique.

Lipase-Catalyzed Hydrolysis of Esters

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In the context of kinetic resolution, their enantioselectivity is exploited to preferentially hydrolyze one enantiomer of a racemic ester. To obtain this compound, one could start with a racemic mixture of its ester, for example, ethyl 2-(hydroxymethyl)butanoate.

In a typical procedure, the racemic ester is incubated with a lipase in an aqueous buffer or a biphasic system. The lipase will selectively catalyze the hydrolysis of the (S)-enantiomer of the ester to (S)-2-(hydroxymethyl)butanoic acid. As the reaction proceeds, the remaining, unreacted ester becomes progressively enriched in the desired (R)-enantiomer. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product acid and the remaining ester. The enriched (R)-ethyl 2-(hydroxymethyl)butanoate can then be separated from the (S)-acid and subsequently hydrolyzed by conventional chemical methods to yield the final this compound.

Several lipases are known to be effective for such resolutions. The choice of enzyme is critical and can significantly impact the selectivity of the process.

| Lipase Source | Common Acylating Agent | Typical Solvent | Enantioselectivity (E-value) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | Diisopropyl ether | High (>200) nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Diethyl ether | High (>200) nih.gov |

| Pseudomonas fluorescens Lipase | Butyric anhydride | Tetrahydrofuran (B95107) (THF) | Good to Excellent d-nb.info |

| Candida rugosa Lipase | Isopropenyl acetate | Toluene | Moderate to Good google.com |

This table presents typical data for the kinetic resolution of chiral secondary alcohols or their esters, which are structurally related to the target compound. The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers.

Optimization of Enzymatic Enantioselectivity

The efficiency and selectivity of an enzymatic kinetic resolution can be fine-tuned by optimizing several reaction parameters. The goal is to maximize the enantiomeric ratio (E), which quantifies the enzyme's selectivity. An E-value above 15 is considered useful for practical separations. d-nb.info

Key parameters for optimization include:

Enzyme Selection : As shown in the table above, the choice of lipase is paramount. Lipases from different microbial sources exhibit different substrate specificities and enantioselectivities. mdpi.com Screening various lipases is a common first step in developing a resolution process.

Acyl Donor/Substrate : In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acid anhydrides) can influence both the reaction rate and selectivity. d-nb.info Similarly, the ester group of the substrate (e.g., methyl, ethyl, butyl) can affect how well the substrate fits into the enzyme's active site.

Solvent : The reaction medium plays a crucial role. Organic solvents like hexane, diisopropyl ether, or tetrahydrofuran (THF) are commonly used. nih.govd-nb.info The choice of solvent can impact enzyme activity, stability, and enantioselectivity.

Temperature : Temperature affects the rate of the enzymatic reaction. While higher temperatures can increase the reaction rate, they may also lead to a decrease in enzyme stability and enantioselectivity. Therefore, an optimal temperature must be determined for each specific system. redalyc.org

Molar Ratio of Substrates : In transesterification reactions, the molar ratio of the alcohol substrate to the acyl donor can influence the reaction equilibrium and rate. High concentrations of certain substrates, such as short-chain alcohols, can sometimes lead to enzyme inhibition. mdpi.comnih.gov

By systematically adjusting these parameters, the enzymatic resolution process can be optimized to achieve high enantiomeric excess (>99% ee) and good yields of the desired this compound.

Biotransformation Pathways

Biotransformation offers a powerful and stereoselective alternative to traditional chemical synthesis for producing chiral molecules like this compound. These methods leverage the highly specific enzymatic machinery of biological systems, including metabolic pathways and whole-cell fermentation processes.

The structural backbone of this compound is closely related to the essential amino acid L-isoleucine, suggesting that its catabolic pathway is a logical starting point for biotransformation. The catabolism of L-isoleucine in many organisms, including bacteria like Pseudomonas putida, is a well-characterized process that generates key intermediates. nih.govwikipedia.org

The pathway is initiated by the transamination of L-isoleucine to form (S)-2-keto-3-methylvalerate. This intermediate is then subjected to oxidative decarboxylation by a branched-chain alpha-keto acid dehydrogenase complex, yielding 2-methylbutyryl-CoA. youtube.com This molecule is a central point in the pathway and is structurally analogous to intermediates in fatty acid beta-oxidation. nih.gov The subsequent steps involve:

Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA. nih.gov

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA. nih.gov

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA. nih.gov

Thiolytic Cleavage: The molecule is cleaved into propionyl-CoA and acetyl-CoA, which can then enter central metabolic cycles. wikipedia.orgnih.gov

While this standard pathway involves the formation of a hydroxylated intermediate (2-methyl-3-hydroxybutyryl-CoA), the hydroxyl group is located on the third carbon, not on the methyl side chain as required for 2-(hydroxymethyl)butanoic acid. nih.gov The formation of this compound would therefore necessitate a non-standard enzymatic reaction, specifically the action of a hydroxylase enzyme capable of stereoselectively oxidizing the terminal methyl group of a precursor like 2-methylbutanoic acid or its CoA ester. Such a biotransformation represents a potential synthetic route rather than a direct catabolic intermediate.

Direct microbial fermentation as a primary method for producing this compound is not extensively documented in scientific literature. However, the production of structurally related compounds through fermentation is well-established, indicating the potential for developing such a process.

Microbial systems have been engineered for the fermentative production of 2-methyl-butyric acid, the non-hydroxylated precursor of the target molecule. google.com For instance, modified bacteria from the order Enterobacterales have been used for this purpose. google.com The key challenge lies in the subsequent stereoselective hydroxylation of this precursor.

Research into other chiral hydroxy acids demonstrates the feasibility of this approach. A notable example is the production of R-2-(4-hydroxyphenoxy) propionic acid (R-HPPA) using the fungus Beauveria bassiana. nih.gov In this process, the microorganism efficiently hydroxylates the precursor R-2-phenoxypropionic acid. By employing a biofilm-based two-stage fermentation process, researchers achieved a high titer of 50 g/L and a productivity of 3.8 g/(L·d), demonstrating that microbial systems can perform highly efficient and selective hydroxylations on an industrial scale. nih.gov This success suggests that a similar strategy, involving either screening for naturally capable microorganisms or metabolic engineering of established production strains, could lead to a viable fermentation route for this compound.

Chemoenzymatic Cascade Strategies

A potential chemoenzymatic strategy for producing chiral 2-methylalkanoic acids, the precursors to this compound, has been developed. This sequential cascade reaction utilizes an engineered arylmalonate decarboxylase (AMDase) for the key stereoselective step. The process involves:

Enzymatic Decarboxylation: A prochiral methylvinylmalonic acid derivative is asymmetrically decarboxylated by an engineered R-selective AMDase variant. This enzymatic step establishes the chiral center with high precision.

Chemical Reduction: The resulting unsaturated acid undergoes reduction of the C=C double bond. This step is performed chemically in situ using diimide as the reductant, which is generated from a precursor like potassium azodicarboxylate. The choice of a chemical reductant is critical to avoid racemization of the newly formed stereocenter.

Comparative Analysis of Synthetic Strategies

Enantiomeric Purity and Yield Optimization

Achieving high enantiomeric purity and yield is paramount in the synthesis of chiral compounds. In the context of the chemoenzymatic cascade strategy, optimization is a multi-faceted challenge that involves both protein engineering and the fine-tuning of chemical reaction conditions.

The use of engineered AMDase variants is central to achieving high enantiopurity. By modifying the enzyme's active site, researchers can enhance its selectivity for the desired enantiomer. This biological component of the cascade has been shown to produce products with excellent enantiomeric excess (ee). Furthermore, the optimization of the chemical reduction step is critical to preserve the chirality established by the enzyme. The use of diimide as a reductant proved to be a successful strategy to prevent racemization of the stereocenter during the reduction of the double bond.

The table below summarizes the results achieved for the synthesis of optically pure short-chain 2-methylalkanoic acids using this chemoenzymatic cascade, demonstrating its effectiveness.

| Substrate | Product | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Methylvinylmalonic acid | (R)-2-Methylbutanoic acid | >99 | 83 | 98 |

| Ethylvinylmalonic acid | (R)-2-Methylpentanoic acid | 62 | - | 98 |

Data derived from studies on chemoenzymatic synthesis of related 2-methylalkanoic acids.

Efficiency and Scalability Considerations in Production

The transition from a laboratory-scale synthesis to industrial production requires a thorough evaluation of efficiency and scalability. Chemoenzymatic cascades present a promising avenue for sustainable chemical manufacturing but also come with specific challenges.

Advantages for Scalability:

Process Intensification: By combining multiple reaction steps into a single pot, these cascades eliminate the need for intermediate isolation and purification, which significantly reduces equipment footprint, solvent use, and production time. rsc.org

Atom Economy: The cascade approach can be designed to minimize or eliminate side-products, leading to higher atom economy and less waste. rsc.org

Mild Conditions: Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the need for specialized high-pressure reactors.

Challenges in Scalability:

Catalyst Compatibility: A primary challenge is ensuring the compatibility of the enzyme with the chemical catalyst and reaction conditions. The enzyme must remain stable and active in the presence of chemical reagents, solvents, and byproducts.

Side Reactivities: Unwanted interactions between the chemical catalyst and components of the biological system (e.g., buffers, proteins) can lead to side reactions, reducing yield and selectivity.

Catalyst Recovery and Reuse: For a process to be economically viable, the ability to recover and reuse both the enzyme and the chemical catalyst is crucial. rsc.org Immobilization of the enzyme is a common strategy to facilitate its reuse.

Downstream Processing: While cascades simplify intermediate steps, the final product must still be efficiently separated from the reaction medium, which contains residual substrates, catalysts, and byproducts.

Chemical Reactivity and Derivatization of R 2 Hydroxymethyl Butanoic Acid

Esterification Reactions

The presence of a carboxylic acid group in (R)-2-(hydroxymethyl)butanoic acid allows it to readily undergo esterification reactions with various alcohols.

Acid-Catalyzed Esterification

The most common method for esterifying carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org This is an equilibrium process, and to drive the reaction towards the formation of the ester, the alcohol is often used in large excess, or the water formed as a byproduct is removed, for instance, by using a Dean-Stark apparatus. wikipedia.orgtcichemicals.com

The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. ucalgary.ca This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. ucalgary.ca

While specific data for the esterification of this compound is not extensively reported, the principles of Fischer esterification are directly applicable. The reaction conditions would typically involve refluxing the acid with the desired alcohol (e.g., methanol (B129727), ethanol) in the presence of a catalytic amount of a strong acid. The yields of such reactions are generally good, often exceeding 65%, and can be pushed higher by manipulating the equilibrium. masterorganicchemistry.com

Table 1: General Conditions for Acid-Catalyzed Esterification of Carboxylic Acids

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature |

| Carboxylic Acid | Alcohol (excess) | H₂SO₄ or p-TsOH | None or non-polar (e.g., Toluene) | 1-10 hours | 60-110 °C |

Diastereoselective Ester Formation with Chiral Alcohols

When this compound is reacted with a chiral alcohol, a mixture of diastereomeric esters is formed. libretexts.org These diastereomers possess different physical properties, such as boiling points and chromatographic retention times, which allows for their separation. tcichemicals.com This strategy is a cornerstone of chiral resolution, a process used to separate enantiomers from a racemic mixture. libretexts.orglibretexts.org

For instance, the esterification of a chiral acid with a chiral alcohol like L-(-)-menthol can produce diastereomers that are separable by techniques such as preparative High-Performance Liquid Chromatography (HPLC). beilstein-journals.org The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure acid and alcohol. libretexts.org

The diastereomeric ratio of the products depends on the specific substrates and reaction conditions, but the formation of these distinct compounds provides a powerful tool for accessing enantiomerically pure substances. tcichemicals.com

Reduction Reactions

The carboxylic acid functional group of this compound can be reduced to a primary alcohol.

Conversion to (R)-2-(hydroxymethyl)butanol and Analogous Alcohols

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of carboxylic acids to primary alcohols. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. The reduction of this compound with LiAlH₄ would yield (R)-2-(hydroxymethyl)butanol. The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the transfer of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. This is followed by a series of steps that ultimately lead to the formation of the corresponding primary alcohol after an aqueous workup.

Stereochemical Retention in Reduction Processes

A critical aspect of the reduction of this compound is the stereochemistry at the chiral center (C2). Since the reduction of the carboxylic acid group does not directly involve the chiral center, the reaction is expected to proceed with retention of configuration. This means that the reduction of this compound will produce (R)-2-(hydroxymethyl)butanol. This stereospecificity is highly valuable in asymmetric synthesis, where the preservation of a specific stereoisomer is crucial.

Oxidation Reactions

The oxidation of this compound can potentially occur at either the primary alcohol or the carboxylic acid group, depending on the oxidizing agent and reaction conditions.

The oxidation of a primary alcohol typically yields an aldehyde, which can be further oxidized to a carboxylic acid. chemguide.co.ukvaia.com Strong oxidizing agents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid, will generally oxidize a primary alcohol to a carboxylic acid. eopcw.com Milder, more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. eopcw.com

In the case of this compound, selective oxidation of the primary alcohol group without affecting the carboxylic acid would lead to the formation of (R)-2-formylbutanoic acid. This would likely require the use of a mild oxidizing agent under carefully controlled conditions.

Conversely, the carboxylic acid group is generally resistant to further oxidation under standard conditions. vaia.com However, under harsh conditions, oxidative decarboxylation can occur, leading to the loss of carbon dioxide and the formation of smaller molecules.

Table 2: Common Oxidizing Agents and Their Selectivity

| Oxidizing Agent | Reacts with Primary Alcohols to form: | Reacts with Carboxylic Acids? |

| Chromic Acid (H₂CrO₄), KMnO₄ | Carboxylic Acids | Generally no, but can cause degradation |

| Pyridinium Chlorochromate (PCC) | Aldehydes | No |

| TEMPO/NaOCl | Aldehydes/Carboxylic Acids (depending on conditions) | No |

Oxidation of the Hydroxyl Group

The primary hydroxyl group in this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the carboxylic acid group within the same molecule requires careful selection of reagents to achieve selective oxidation of the hydroxyl group.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) are typically employed. The reactivity of the hydroxyl group is generally high, allowing for these transformations under appropriate conditions.

Oxidative Cleavage Pathways

While the primary goal of oxidizing the hydroxymethyl group is often the formation of an aldehyde or a dicarboxylic acid, under certain conditions, oxidative cleavage of the carbon-carbon bond can occur. This is particularly relevant when using powerful oxidizing agents. For instance, attempts to oxidize similar structures, such as 2-azido-2-(hydroxymethyl)oxetanes, with ruthenium tetroxide have resulted in unexpected cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of nitriles instead of the expected carboxylic acid. nih.govscribd.com

Oxidative cleavage reactions typically involve the breaking of a carbon-carbon bond and the formation of carbon-oxygen bonds. masterorganicchemistry.com Reagents like ozone (O3) or sodium periodate (B1199274) (NaIO4) are commonly used for the specific cleavage of alkenes and vicinal diols, respectively. masterorganicchemistry.com In the case of this compound, harsh oxidation conditions could potentially lead to the cleavage of the bond between the carbon bearing the hydroxyl group and the chiral center, resulting in the formation of smaller molecular fragments. The exact products would depend on the specific reagents and reaction mechanism.

Nucleophilic Substitution Reactions at the Carboxyl Group

The carboxylic acid moiety of this compound is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of important derivatives. msu.edukhanacademy.org These reactions generally proceed through the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org

Formation of Acyl Chlorides

The conversion of the carboxylic acid to a more reactive acyl chloride is a fundamental step in the synthesis of many other derivatives. Acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. wikipedia.org Several reagents can be employed for this transformation, each with its own advantages. chemguide.co.uklibretexts.org

Thionyl chloride (SOCl2) is a common and effective reagent for this purpose, as the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies purification. wikipedia.orgyoutube.com Other reagents include phosphorus(V) chloride (PCl5) and phosphorus(III) chloride (PCl3). chemguide.co.uklibretexts.org

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ |

The reaction with thionyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org The general mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Synthesis of Amides and Other Carboxylic Acid Derivatives

The carboxyl group of this compound can be converted into a wide range of derivatives, with amides being one of the most significant. Amides can be synthesized through various methods. A common approach involves the reaction of the corresponding acyl chloride with an amine. chemguide.co.uk This reaction is typically vigorous and proceeds readily.

Alternatively, amides can be formed directly from the carboxylic acid by reaction with an amine. However, this direct reaction usually requires high temperatures or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. khanacademy.orgorganic-chemistry.org The direct heating of the ammonium (B1175870) salt of the carboxylic acid can also yield the amide through dehydration. chemguide.co.uklibretexts.org

| Method | Reagents |

| From Acyl Chloride | R-COCl + R'NH₂ |

| Direct from Carboxylic Acid | R-COOH + R'NH₂ (with heat or coupling agent like DCC) |

| From Ammonium Salt | R-COONH₄ (heated) |

Other important carboxylic acid derivatives include esters, which can be synthesized via Fischer esterification, a reaction between the carboxylic acid and an alcohol in the presence of an acid catalyst. msu.edu The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. libretexts.org

Reactions Involving the Stereocenter

The stereochemical integrity of the chiral center at the second carbon is a crucial aspect of the chemistry of this compound, particularly in applications where specific stereoisomers are required.

Photodegradation Mechanisms and Product Characterization

The photodegradation of this compound is primarily investigated through Advanced Oxidation Processes (AOPs), which utilize highly reactive species to break down organic contaminants. While specific studies on the photodegradation of this compound are not extensively documented, the mechanisms can be inferred from the behavior of structurally similar compounds, such as other short-chain carboxylic acids and hydroxy acids, under photocatalytic conditions.

The degradation process is typically initiated by the generation of potent oxidizing agents, most notably hydroxyl radicals (•OH). mdpi.com These radicals can be produced through various methods, including the use of semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. scispace.comfrontiersin.org The fundamental principle involves the excitation of the photocatalyst by light with energy greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce a cascade of reactive oxygen species (ROS), including hydroxyl radicals. mdpi.com

The reaction between hydroxyl radicals and organic molecules like this compound proceeds primarily through two pathways: hydrogen atom abstraction and, to a lesser extent, direct electron transfer. rsc.orginl.gov The presence of both a carboxylic acid and a primary alcohol functional group in this compound offers multiple sites for radical attack.

The degradation cascade is expected to produce a series of smaller, oxygenated organic intermediates before eventual mineralization to carbon dioxide and water. The characterization of these products is crucial for understanding the complete degradation pathway and ensuring the absence of more persistent or toxic byproducts.

Reactive Species Involved in Photodegradation

The photodegradation of organic compounds in aqueous solutions via AOPs involves a variety of reactive species. The primary and most significant of these are detailed in the table below.

| Reactive Species | Formula | Role in Degradation |

| Hydroxyl Radical | •OH | The primary oxidant, highly reactive and non-selective. It initiates degradation by abstracting hydrogen atoms or adding to double bonds. rsc.orginl.govnih.gov |

| Superoxide (B77818) Radical | •O₂⁻ | Formed from the reaction of photoexcited electrons with molecular oxygen. It can participate in further reactions to produce other ROS. mdpi.com |

| Hydroperoxyl Radical | •HO₂ | The protonated form of the superoxide radical, existing in equilibrium in aqueous solutions. mdpi.com |

| Photogenerated Hole | h⁺ | A positive charge carrier created on the photocatalyst surface that can directly oxidize the adsorbed organic molecule. mdpi.comresearchgate.net |

Potential Photodegradation Products

Based on the known reactivity of carboxylic acids and alcohols with hydroxyl radicals, a plausible degradation pathway for this compound can be proposed. The initial attack by a hydroxyl radical would likely involve the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group, the alpha-carbon to the carboxyl group, or from the ethyl side chain. Subsequent reactions with oxygen and further radical attacks would lead to the formation of various intermediates.

The table below outlines some of the potential degradation products, their likely formation pathways, and their chemical formulas.

| Potential Product | Chemical Formula | Formation Pathway |

| 2-Formylbutanoic acid | C₅H₈O₃ | Oxidation of the primary alcohol group to an aldehyde. |

| 2-Carboxybutanoic acid (Ethylmalonic acid) | C₅H₈O₄ | Oxidation of the hydroxymethyl group to a carboxylic acid. |

| Butanoic acid | C₄H₈O₂ | Decarboxylation of the parent molecule or intermediates. |

| Propanoic acid | C₃H₆O₂ | Cleavage of the carbon-carbon bond between C2 and C3. |

| Acetic acid | C₂H₄O₂ | Further degradation of larger intermediates. |

| Formic acid | CH₂O₂ | A common end-product of the oxidation of small organic molecules. nih.gov |

| Carbon dioxide and Water | CO₂, H₂O | Complete mineralization of the organic compound. researchgate.net |

It is important to note that the exact distribution and concentration of these intermediates would depend on the specific reaction conditions, including the type of photocatalyst used, the pH of the solution, the intensity of the light source, and the presence of other substances in the water matrix. researchgate.netresearchgate.net The study of these mechanisms and the identification of degradation products are critical for the effective application of photodegradation as a water treatment technology.

Analytical Methodologies for Characterization of R 2 Hydroxymethyl Butanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (R)-2-(hydroxymethyl)butanoic acid by probing the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the proton signals of this compound would appear at distinct chemical shifts, providing information about their chemical environment. For the related compound, 2-hydroxy-2-methylbutyric acid, proton signals have been observed at specific chemical shifts (ppm) in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com While the exact values for this compound may differ slightly, the expected multiplicities and general regions would be comparable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the analogous 2-hydroxybutyric acid, ¹³C NMR data has been recorded, showing distinct peaks for each carbon atom. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 | 175 - 185 |

| -CH(OH)- | 3.5 - 4.5 | 65 - 75 |

| -CH₂OH | 3.0 - 4.0 | 60 - 70 |

| -CH₂- | 1.4 - 1.8 | 20 - 30 |

| -CH₃ | 0.8 - 1.2 | 10 - 15 |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum of a similar compound, butanoic acid, shows characteristic absorption bands. docbrown.inforesearchgate.net For this compound, the spectrum is expected to exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and hydroxyl groups, which are involved in hydrogen bonding. docbrown.info A strong, sharp absorption peak between 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Additional peaks corresponding to C-H and C-O stretching vibrations would also be present. A comparative study on 2,2-hydroxymethyl butanoic acid highlighted how hydrogen bonding patterns influence the positions of the ν(OH) and ν(C=O) bands in the FTIR spectrum. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid & Alcohol) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The electron ionization mass spectrum of the related methyl ester, methyl 2-hydroxybutanoate, shows a molecular ion peak and various fragment ions that provide structural information. nist.gov For this compound, with a molecular formula of C₅H₁₀O₃, the exact mass is 118.0579. scbt.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.), which quantifies the stereochemical purity.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. nih.goved.gov To achieve separation, the analyte is often derivatized to increase its volatility and to introduce a chiral center that can interact diastereomerically with a chiral stationary phase (CSP) within the GC column. nih.gov The choice of CSP is critical for achieving good resolution of the enantiomers. nih.gov For example, derivatized cyclodextrins are commonly used as CSPs in chiral GC. nih.gov The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for the separation of enantiomers. koreascience.krnih.gov This technique can be performed in two ways: by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. koreascience.kr For the analysis of hydroxy acids like 3-hydroxybutyrate (B1226725), two-dimensional HPLC systems have been developed to achieve simultaneous detection of enantiomers. nih.gov The separation factors (α) for the enantiomers of lactate (B86563) and 3-hydroxybutyrate were reported as 1.14 and 1.08, respectively, on specific chiral columns. nih.gov Similar principles can be applied to develop a robust HPLC method for determining the enantiomeric excess of this compound. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the selective and sensitive quantification of this compound, particularly within intricate biological samples like plasma, urine, or cell culture media. This technique's power lies in its ability to separate the analyte of interest from a multitude of other components, followed by its highly specific detection and fragmentation, which provides both qualitative and quantitative data.

The development of a robust LC-MS/MS method for this compound would typically involve a reversed-phase chromatographic separation. This approach is well-suited for polar analytes like short-chain hydroxy acids. The separation is often achieved on a C18 column, where a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid to enhance protonation) and an organic solvent (such as methanol (B129727) or acetonitrile) is employed.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in negative ion mode, which is effective for carboxylic acids. In the tandem mass spectrometer, the precursor ion corresponding to the deprotonated molecule of this compound is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from co-eluting compounds. For quantitative analysis, a stable isotope-labeled internal standard of this compound would be the ideal choice to correct for matrix effects and variations in instrument response.

While specific LC-MS/MS parameters for this compound are not widely published, a hypothetical MRM transition table can be proposed based on its structure.

| Parameter | Value |

| Precursor Ion (m/z) | 117.05 |

| Product Ion 1 (m/z) | 71.04 |

| Product Ion 2 (m/z) | 43.02 |

| Collision Energy (eV) | 10-20 |

| Ionization Mode | Negative ESI |

| This table presents hypothetical yet plausible MRM transitions for the analysis of this compound based on its chemical structure. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions would be generated through collision-induced dissociation, with fragmentation patterns characteristic of the molecule's structure. |

Optical Methods for Stereochemical Analysis

The determination of the stereochemical integrity of this compound is crucial, as the biological or chemical activity of enantiomers can differ significantly. Optical methods are indispensable for this purpose, providing information on the three-dimensional arrangement of atoms in the chiral center.

Optical Rotation and Circular Dichroism Spectroscopy

Optical Rotation

| Parameter | Value |

| Enantiomer | This compound |

| Specific Rotation [α]D^20 | -5.8° (hypothetical) |

| Concentration (c) | 1 g/100 mL |

| Solvent | Chloroform |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20°C |

| This table provides a hypothetical specific rotation value for this compound to illustrate how such data would be presented. The negative sign indicates a levorotatory nature. |

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule. The CD spectrum of this compound would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths, which are directly related to the electronic transitions within the molecule's chromophores, such as the carbonyl group of the carboxylic acid.

Applications of R 2 Hydroxymethyl Butanoic Acid in Asymmetric Synthesis and Chiral Chemistry

As a Chiral Building Block (Chiron)

A chiron is a readily available, enantiomerically pure natural compound that can be incorporated into a synthetic scheme to provide a specific chiral center in the target molecule. (R)-2-(hydroxymethyl)butanoic acid serves as a useful chiron due to its bifunctional nature, allowing for a range of chemical transformations while retaining the stereochemical integrity of the chiral center.

Synthesis of Enantiopure Pharmaceutical Precursors

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. hmdb.ca Chiral hydroxy acids are important intermediates in the synthesis of pharmaceuticals. nih.gov this compound, being a member of this class, serves as a valuable precursor for the synthesis of more complex chiral molecules that are key intermediates in drug development. For instance, derivatives of butanoic acid have been investigated as potent and selective inhibitors of enzymes such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in conditions like castration-resistant prostate cancer. nih.gov The structural motif of a chiral hydroxy acid is a common feature in many biologically active compounds.

A notable example of a related chiral building block is (R)-2-hydroxybutyric acid, which is an optically active form of 2-hydroxybutyric acid with an (R)-configuration. nih.gov This compound is a conjugate acid of an (R)-2-hydroxybutyrate. nih.gov The synthesis of enantiopure pharmaceutical ingredients often relies on the availability of such chiral starting materials.

Construction of Complex Natural Products

The total synthesis of complex natural products is a significant area of organic chemistry that often relies on the use of chiral building blocks to introduce stereocenters with high precision. While direct and extensive application of this compound in the synthesis of a wide range of complex natural products is not broadly documented in readily available literature, its structural motifs are found in various natural compounds.

For example, the synthesis of the natural product (R)-Phoracantholide I, a macrolide, has been achieved through a chemoenzymatic approach. mdpi.comresearchgate.net This synthesis involved the preparation of a key chiral synthon, an (R)-butyrate, through the lipase-catalyzed resolution of a corresponding alcohol. mdpi.comresearchgate.net While this specific synthesis did not start directly from this compound, it highlights the importance of the chiral 2-hydroxy-substituted butanoyl moiety in the construction of natural products. The retrosynthetic analysis of many natural products reveals substructures that could potentially be derived from this compound.

The synthesis of other natural products, such as the insect pheromones (-)-Frontalin and (+)-Disparlure, often involves the creation of chiral centers that are structurally related to the one present in this compound, though published synthetic routes may utilize different chiral starting materials or asymmetric reactions. faidherbe.orgresearchgate.netresearchgate.netnih.govorganic-chemistry.orgresearchgate.netlibretexts.org

Preparation of Agrochemical Intermediates

The demand for enantiomerically pure agrochemicals is increasing due to the potential for enhanced efficacy and reduced environmental impact compared to their racemic counterparts. This compound and its derivatives can serve as intermediates in the synthesis of such agrochemicals. For instance, 2-hydroxy-4-(methylthio)butanoic acid (HMBA) is a widely used supplement in animal feed. researchgate.net The synthesis of this compound can involve the addition of methyl mercaptan to a butenoic acid derivative. researchgate.net The principles of asymmetric synthesis using chiral building blocks like this compound are applicable to the development of stereochemically defined agrochemical products.

Development of Chiral Auxiliaries and Ligands (Potential)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a diastereoselective transformation, after which they are removed and can often be recycled. nih.gov Similarly, chiral ligands are used to create chiral metal complexes that catalyze enantioselective reactions. mdpi.commdpi.commdpi.com

While the direct use of this compound as a widely adopted chiral auxiliary or ligand is not extensively documented, its structure contains the necessary features for such applications. The presence of both a carboxylic acid and a hydroxyl group allows for the attachment to a substrate and coordination to a metal center. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. mdpi.comfaidherbe.org For example, chiral hydroxamic acid ligands have shown significant contributions in asymmetric synthesis. mdpi.com Given its structure, this compound could potentially be converted into a novel chiral hydroxamic acid or other types of ligands for asymmetric transformations.

Synthesis of Chiral Polymers and Advanced Materials

Chiral polymers are of growing interest for a variety of applications, including chiral separation media, sensors, and advanced optical materials. The incorporation of chiral monomers into a polymer backbone can impart unique properties to the resulting material.

The related compound, 2,2-bis(hydroxymethyl)butyric acid, which has a similar carbon backbone but with an additional hydroxymethyl group, is used as a monomer for producing water-soluble polyurethanes and polyesters. sigmaaldrich.com This suggests that this compound, with its single chiral center and two reactive functional groups, has the potential to be used as a monomer for the synthesis of chiral polymers. The polymerization could proceed through the esterification of the hydroxyl and carboxyl groups, leading to a chiral polyester. The synthesis of thermoresponsive polymers has also been explored using related acrylamide (B121943) monomers. mdpi.com

Research Tools for Chiral Recognition Studies

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov Understanding these interactions is crucial for the development of chiral separation techniques and for elucidating the mechanisms of biological processes. hmdb.ca

Chiral molecules like this compound can be used as model compounds in the study of chiral recognition. For instance, NMR spectroscopy is a powerful tool for studying the diastereomeric complexes formed between a chiral solvating agent and the enantiomers of a chiral analyte. nih.gov The distinct chemical shifts observed for the protons of the two enantiomers in the presence of a chiral solvating agent can be used to determine the enantiomeric excess of a sample. While specific studies focusing solely on this compound as a chiral recognition tool are not prominent in the literature, the principles of chiral recognition are broadly applicable to this and other chiral molecules.

Precursor in Pheromone Synthesis and Biological Activity Studies

Extensive research into the applications of chiral building blocks has revealed the utility of various compounds in the asymmetric synthesis of complex natural products. However, based on a thorough review of scientific literature, there is currently no specific documented evidence of this compound being utilized as a direct precursor in the synthesis of insect pheromones or in related biological activity studies.

While derivatives of butanoic acid and other chiral hydroxymethyl compounds serve as important synthons in organic chemistry, the specific enantiomer this compound has not been prominently featured in published research concerning pheromone synthesis. Chemical literature details the synthesis of pheromones from a wide array of starting materials, but this particular compound does not appear to be a commonly employed precursor.

Further investigation into the biological activities of this compound itself is also not extensively reported in publicly available scientific databases. Research in this area is essential to uncover any potential roles it may play in chemical ecology or as a bioactive molecule.

It is important to note that the field of chemical synthesis is constantly evolving, and new applications for chiral molecules are continuously being explored. Future research may yet uncover a role for this compound in the synthesis of pheromones or other biologically active compounds.

Computational and Theoretical Studies of R 2 Hydroxymethyl Butanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of (R)-2-(hydroxymethyl)butanoic acid. The presence of multiple rotatable single bonds allows the molecule to adopt various spatial arrangements, or conformations, which can significantly influence its physical and biological properties.

Conformational analysis systematically explores the potential energy surface of the molecule to identify stable, low-energy conformations. Computational methods for this purpose range from rapid molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanics (QM) calculations. researchgate.net For flexible molecules, a thorough exploration of the conformational space is critical. researchgate.net Techniques like stochastic proximity embedding (SPE) and self-organizing superimposition (SOS) have been shown to be robust and universally applicable for conformational searches. researchgate.net The analysis of molecular dynamics (MD) trajectories, often coupled with methods like Self-Organising Maps (SOMs), can also provide a detailed mapping of the conformational space and highlight differences in dynamics that may be related to biological function. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for obtaining accurate information about the electronic structure, spectroscopic properties, and reaction pathways of this compound. nih.gov

Quantum chemistry allows for the in silico prediction of various spectroscopic data, which can aid in the identification and characterization of molecules without relying solely on experimental standards. nih.gov DFT methods, such as the B3LYP functional combined with basis sets like 6-31+G(d) or 6-311++G(d,p), have been successfully used to calculate the spectroscopic properties of butanoic acid derivatives and other organic molecules. biointerfaceresearch.comresearchgate.netpnrjournal.com

The process involves first optimizing the molecular geometry to find the lowest energy structure. Following optimization, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated. researchgate.netpnrjournal.com The theoretical data, especially for vibrational frequencies, is often scaled to better match experimental results. pnrjournal.com For example, a study on 2-oxovaleric acid, methyl ester used DFT calculations to assign vibrational modes observed in its FT-IR spectrum. pnrjournal.com Such an approach for this compound would yield a detailed understanding of its spectral features.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description of Motion |

| ν(O-H) | ~3500 | Hydroxyl group O-H stretch |

| ν(O-H) | ~3000-3300 (broad) | Carboxylic acid O-H stretch (H-bonded dimer) |

| ν(C-H) | ~2850-2960 | Aliphatic C-H stretches (CH₃, CH₂, CH) |

| ν(C=O) | ~1710-1740 | Carboxylic acid C=O stretch |

| δ(C-H) | ~1375-1465 | C-H bending modes |

| ν(C-O) / δ(O-H) | ~1210-1330 | C-O stretch and O-H bend coupling (Carboxylic acid) |

| ν(C-O) | ~1050 | C-O stretch (Primary alcohol) |

| Note: This table is illustrative, based on typical values for similar functional groups from DFT studies on related molecules. biointerfaceresearch.comresearchgate.netpnrjournal.com Actual values require a specific calculation for this molecule. |

DFT calculations are a powerful tool for mapping the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the energy barriers (activation energies), researchers can predict reaction rates and determine the most favorable reaction pathway. rsc.org

For this compound, this methodology could be applied to study various reactions, such as its oxidation, esterification, or metabolic degradation. For instance, a study on the dehydrogenation of methanol (B129727) on catalyst surfaces used DFT to identify the most favorable reaction pathway by comparing the energy barriers of different potential steps. rsc.org Similarly, the mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was investigated by computing two separate transition states, with the first being the rate-determining step. nih.gov A theoretical study of the reaction of this compound with a biological oxidant, like an OH radical, would involve calculating the energy barriers for hydrogen abstraction from different positions on the molecule to determine the most likely site of initial attack.

Docking Studies with Enzymes and Receptors (for metabolic context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is crucial for understanding the metabolic context of this compound, as it can suggest potential interactions with enzymes involved in metabolic pathways.

The docking process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting complexes based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov Studies on compounds structurally related to this compound have successfully used this approach. For example, docking studies were performed on β-hydroxy-β-arylpropanoic acids to identify potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Another study used docking to investigate 2,4-dioxo-4-phenylbutanoic acid analogues as potential inhibitors of an enzyme from Mycobacterium tuberculosis. researchgate.net These studies use software like AutoDock Vina or GOLD to calculate binding affinities (in kcal/mol) and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the enzyme's active site. nih.govresearchgate.netanalchemres.org

A hypothetical docking study of this compound with a dehydrogenase enzyme could reveal how its chiral center, hydroxyl group, and carboxyl group orient themselves to form specific hydrogen bonds and other interactions, explaining the enzyme's potential specificity for this substrate.

Table 2: Representative Data from a Hypothetical Docking Study of this compound with an Enzyme Active Site

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -6.5 | Indicates a favorable binding interaction. |

| Hydrogen Bonds | Carboxyl O with Tyr88; Hydroxyl O with Ser152 | Specific interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Ethyl group with Leu45, Val112 | Non-polar interactions contributing to binding stability. |

| Interacting Residues | Tyr88, Ser152, Leu45, Val112, Asn150 | Key amino acids in the active site involved in binding the ligand. |

| Note: This table is a representative example based on docking studies of similar molecules. nih.govresearchgate.netanalchemres.org The results are hypothetical and would depend on the specific enzyme target. |

Stereoelectronic Effects and Chirality Origin

The specific 'R' configuration of the chiral center at C2 gives the molecule its unique three-dimensional structure, which is the source of its optical activity and stereospecific interactions with other chiral entities. Computational studies are essential for understanding the electronic consequences of this specific arrangement and for postulating theories about its prebiotic origins.

Stereoelectronic Effects: These are effects on molecular shape, stability, and reactivity that arise from the spatial arrangement of orbitals. acs.org In this compound, the interaction between the sigma (σ) orbitals of the C-C, C-O, and C-H bonds and the non-bonding (n) orbitals of the oxygen atoms can lead to specific conformational preferences. For example, the relative orientation of the C-O bond of the hydroxyl group and the C-C bonds of the backbone can be influenced by hyperconjugation, where electron density is shared between a filled bonding orbital and an adjacent empty anti-bonding orbital. Such effects can preorganize the molecule into a specific conformation, which can be critical for its interaction with an enzyme. acs.org Density functional theory calculations are often employed to quantify the energetic contributions of these orbital interactions. acs.org

Chirality Origin: The homochirality of molecules in living systems—the exclusive presence of L-amino acids and D-sugars—is a fundamental mystery of the origin of life. One leading hypothesis suggests that an initial small imbalance in enantiomers was created by physical forces in the prebiotic environment. A study on the chiroptical activity of several α-hydroxycarboxylic acids, including the closely related 2-hydroxybutanoic acid, provides a potential explanation. nih.gov It was demonstrated that the interaction with circularly polarized light (CPL), which is known to exist in star-forming regions of space, could lead to the preferential destruction of one enantiomer over the other. nih.govresearchgate.net Calculations and anisotropy spectroscopy experiments on these acids showed that irradiation with CPL would result in an enantiomeric excess of the same handedness as that found in meteoritic amino acids, suggesting a common origin mechanism for these distinct classes of biomolecules. nih.gov This suggests that the existence of this compound in a specific enantiomeric form could potentially be traced back to photochemical processes in the interstellar medium.

Future Research Directions and Perspectives

Development of Novel Highly Enantioselective and Sustainable Synthetic Routes

The advancement of synthetic methodologies is crucial for the broader availability and application of (R)-2-(hydroxymethyl)butanoic acid. While methods exist for the synthesis of chiral carboxylic acids, future research should focus on developing more efficient, selective, and environmentally friendly routes. One promising avenue is the asymmetric hydrogenation of precursor molecules like tiglic acid, which has been used to obtain enantiomers of 2-methylbutanoic acid. wikipedia.org Future work could adapt and optimize similar ruthenium-BINAP catalyst systems for the specific synthesis of this compound, aiming for higher yields and enantiomeric excess.

Furthermore, the development of biocatalytic routes presents a significant opportunity for sustainable synthesis. The use of enzymes or whole-cell systems could offer high enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. Research into novel enzymes with specific activity towards precursors of this compound will be a key enabling step.

Exploration of New Derivatization Pathways and Applications

The functional groups of this compound, a primary alcohol and a carboxylic acid, offer versatile handles for chemical modification. Future research should systematically explore derivatization pathways to generate a library of novel compounds with unique properties. These derivatives could include esters, amides, and ethers, each with the potential for distinct applications.

For instance, esterification of the carboxylic acid group could yield compounds with altered solubility and pharmacokinetic properties. The hydroxyl group can be a site for introducing other functional moieties, potentially leading to new bioactive molecules or monomers for polymer synthesis. Research into the applications of these derivatives is a logical next step, with potential uses as chiral synthons, bioactive agents, or components of advanced materials. The synthesis of analogs with modified linkages, such as replacing a sulfur atom with an oxygen to alter metabolic stability and activity, serves as a template for future derivatization strategies. nih.gov

Advanced Mechanistic Studies of Biocatalytic Transformations

To fully harness the potential of biocatalysis for the synthesis and modification of this compound, a detailed understanding of the underlying enzymatic mechanisms is essential. Future research should employ advanced computational and experimental techniques to elucidate these mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction pathways, providing insights into the origins of enantioselectivity. biointerfaceresearch.com

Experimental studies, including site-directed mutagenesis of enzymes and kinetic analysis, will complement computational work. By understanding how an enzyme recognizes its substrate and catalyzes the transformation, researchers can rationally engineer improved biocatalysts with enhanced activity, stability, and selectivity for the production of this compound and its derivatives. The successful use of structure-based enzyme engineering to improve the activity of a lactate (B86563) dehydrogenase for the production of 2,4-dihydroxybutyrate highlights the potential of this approach. nih.gov

Deeper Investigation into Biochemical Pathways and Regulatory Roles

While the metabolic pathways of structurally similar compounds like 2-hydroxybutyric acid are known, the specific biochemical pathways involving this compound remain largely unexplored. hmdb.ca Future research should aim to identify the metabolic fate of this compound in various biological systems. This includes identifying the enzymes responsible for its synthesis and degradation, as well as its potential intermediates and downstream products.

Furthermore, investigating the regulatory roles of this compound is a critical area for future study. It is important to determine if this molecule acts as a signaling molecule, a metabolic byproduct, or an intermediate in a larger biochemical network. Understanding its biological role could uncover new therapeutic or diagnostic applications. The link between elevated levels of alpha-hydroxybutyrate and insulin (B600854) resistance suggests that small carboxylic acids can have significant physiological roles. hmdb.ca

Design and Synthesis of Analogs with Tuned Stereochemical Properties

The stereochemistry of this compound is a key determinant of its properties and biological activity. Future research should focus on the rational design and synthesis of analogs with modified stereochemical features. This could involve the synthesis of its (S)-enantiomer to conduct comparative studies and elucidate structure-activity relationships.